molecular formula C25H25FN2O5 B4103390 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4103390
M. Wt: 452.5 g/mol
InChI Key: WXBNGQXQBDSVFI-UHFFFAOYSA-N
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Description

The compound 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:

  • 3-position: A hydroxyl group, contributing to hydrogen-bonding capacity.
  • 4-position: A 7-methoxybenzofuran-2-carbonyl moiety, providing aromaticity and electron-donating properties.
  • 5-position: A 2-fluorophenyl group, influencing steric and electronic characteristics.

This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, though explicit bioactivity data are unavailable in the provided evidence.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O5/c1-27(2)12-7-13-28-21(16-9-4-5-10-17(16)26)20(23(30)25(28)31)22(29)19-14-15-8-6-11-18(32-3)24(15)33-19/h4-6,8-11,14,21,30H,7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBNGQXQBDSVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne.

    Introduction of the fluorophenyl group: This step often involves a halogenation reaction followed by a coupling reaction to attach the fluorophenyl group to the core structure.

    Formation of the pyrrol-2-one ring: This is typically done through a condensation reaction involving an amine and a carbonyl compound.

    Attachment of the dimethylamino propyl group: This final step involves a substitution reaction where the dimethylamino propyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Chemical Reactivity and Reaction Mechanisms

The compound exhibits reactivity due to its functional groups (hydroxy, carbonyl, dimethylamino, fluorophenyl, benzofuran). Key reaction types include:

Nucleophilic Acyl Substitution

The carbonyl group in the benzofuran moiety undergoes nucleophilic attack by amines or alcohols, forming esters or amides. This reaction is critical for modifying the molecule’s pharmacokinetic profile .

Michael Addition

The α,β-unsaturated carbonyl system in the pyrrolone ring acts as a Michael acceptor, reacting with nucleophiles (e.g., thiolates) to form conjugate adducts.

Oxidative Cyclization

Thiosemicarbazones derived from the compound undergo oxidative cyclization to form thiadiazoles, a reaction facilitated by iron(II) sulfate .

Diazotation

The aromatic fluorophenyl group may participate in electrophilic substitution reactions, though specific diazotation conditions require further study .

Reaction Conditions

Reactions involving this compound often require precise control of:

Parameter Range/Examples Purpose Source
Temperature Reflux (e.g., 55–60°C for oxidation) , controlled cooling for condensation.Optimize reaction rates, prevent side reactions.
Solvents AcOH, dioxane, EtOH.Enhance solubility and stability.
Catalysts AcONa, pyridine, NH₄Fe(SO₄)₂·12H₂O.Accelerate condensation or cyclization steps.

Analytical Characterization

The compound is analyzed using:

Technique Purpose Key Observations Source
NMR Spectroscopy Confirm structural integrity (e.g., hydroxy, carbonyl groups).Proton and carbon shifts correlate with functional groups.
HPLC Assess purity and reaction yields.Separation of byproducts and intermediates.
Mass Spectrometry Determine molecular weight (e.g., ~465.5 g/mol).Verify molecular formula (C₂₃H₂₄FN₃O₅).

Scientific Research Applications

Structural Features

The compound features a pyrrolidinone core, which is known for its biological activity. The presence of a dimethylamino group enhances its lipophilicity and potential bioactivity, while the fluorophenyl and methoxybenzofuran substituents may contribute to its pharmacological profile.

Pharmacological Research

The compound is primarily investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known antidepressants like citalopram suggests that it may interact with serotonin transporters, influencing serotonin levels in the brain.

Case Studies:

  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibition of serotonin reuptake, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests potential efficacy in alleviating symptoms of depression .

Neuropharmacology

Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This multi-target approach could lead to more effective treatments for complex mood disorders.

Case Studies:

  • Behavioral Studies : Animal models have demonstrated that administration of this compound results in reduced anxiety-like behavior and improved mood-related outcomes, indicating its potential utility in treating anxiety disorders alongside depression .

Synthesis and Analytical Chemistry

The synthesis of this compound involves advanced organic chemistry techniques, making it a subject of interest for chemists looking to develop new synthetic routes or improve existing methodologies.

Data Table: Synthesis Overview

StepReaction TypeReagents/Involved CompoundsConditions
1AlkylationDimethylamineReflux
2CyclizationBenzofuran derivativeHeat
3FunctionalizationFluorophenyl groupCatalytic conditions

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Biological Activity

The compound 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to synthesize available research findings regarding its biological activity, including antibacterial properties, enzymatic inhibition, and possible therapeutic applications.

Chemical Characteristics

Chemical Formula: C26H31FN2O4
Molecular Weight: 442.54 g/mol
CAS Number: 847049-20-1

The structure of the compound features a pyrrolone core with various substituents that may influence its biological interactions.

Antibacterial Properties

Recent studies have demonstrated that fluorinated compounds often exhibit significant antibacterial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa1.3-fold lower than kanamycin B
Staphylococcus aureusModerate activity
Escherichia coliSignificant potency
Bacillus subtilisModerate activity

The compound has been identified as a potent inhibitor of the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The IC50 value for this inhibition was reported at 5.6 µM , indicating strong potential as an antibacterial agent through enzymatic inhibition mechanisms .

Enzymatic Inhibition

In addition to its antibacterial properties, this compound exhibits notable enzymatic inhibition. The inhibition of ecKAS III suggests that it may interfere with essential metabolic pathways in bacteria, leading to cell death or growth inhibition. This mechanism is particularly valuable in the development of new antibiotics as resistance to existing drugs becomes more prevalent.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study published in the Molecules journal highlighted that derivatives of pyrrolones exhibit varying degrees of antimicrobial activity. The presence of electron-withdrawing groups like fluorine enhances their potency .
  • Mechanistic Studies : Research has shown that the presence of specific functional groups affects the binding affinity to target enzymes, thereby modulating their biological effects .
  • Therapeutic Potential : The compound's structure suggests potential applications beyond antibacterial activity, including anti-inflammatory and analgesic properties, which are common in similar chemical classes .

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments are essential for understanding its viability as a drug candidate. Studies on related compounds indicate that careful evaluation is necessary to avoid adverse effects associated with cationic amphiphilic drugs .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrrol-2-one scaffold with analogs but differs in substituent patterns. Key comparisons include:

Compound ID/Name Substituents (Positions) Key Structural Variations Reference
Target Compound 1: 3-(dimethylamino)propyl; 3: OH; 4: 7-methoxybenzofuran-2-carbonyl; 5: 2-fluorophenyl Unique combination of benzofuran and fluorophenyl substituents -
Compound 23 () 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-trifluoromethoxyphenyl Hydroxypropyl chain; trifluoromethoxy group enhances lipophilicity
Compound 25 () 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 3-trifluoromethylphenyl Trifluoromethyl group increases electron-withdrawing effects
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one () 4: 4-ethoxy-3-methylbenzoyl; 5: 4-fluorophenyl Ethoxy and methyl groups alter steric bulk and logP
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one () 5: 3-nitrophenyl Nitro group introduces strong electron-withdrawing properties

Physicochemical Properties

  • Molecular Weight : The target compound (~525 g/mol) is heavier than analogs like Compound 23 (436 g/mol) due to the benzofuran moiety .
  • Lipophilicity (logP): The 7-methoxybenzofuran-2-carbonyl group in the target compound likely increases logP compared to phenyl-substituted analogs (e.g., Compound 23: logP ~3.5 inferred from trifluoromethoxy group). The dimethylaminopropyl chain enhances water solubility via tertiary amine protonation at physiological pH .

Substituent Impact on Bioactivity (Inferred)

  • 2-Fluorophenyl vs. Nitrophenyl : The target’s 2-fluorophenyl group offers moderate electron-withdrawing effects and metabolic stability compared to the nitro group in ’s analog, which may exhibit higher reactivity .
  • Benzofuran vs.

Key Research Findings

Substituent-Driven Solubility: The dimethylaminopropyl chain in the target compound and ’s analog improves aqueous solubility, critical for bioavailability .

Synthetic Challenges : Low yields in analogs with bulky substituents (e.g., Compound 25) highlight the need for optimized coupling reagents or protecting-group strategies .

Q & A

Q. What are the common synthetic routes for preparing pyrrol-2-one derivatives, and how can they be adapted for this compound?

Pyrrol-2-one derivatives are typically synthesized via cyclization reactions. For example, base-assisted cyclization of hydroxy-substituted intermediates with aryl amines or phenols can yield target compounds. Key steps include:

  • Cyclization : Use of NaH or K₂CO₃ in DMF to promote intramolecular cyclization .
  • Characterization : Confirm product purity via melting point analysis (e.g., 209–211°C for analogous compounds) and structural validation using ¹H/¹³C NMR, FTIR, and HRMS .
  • Adaptation : Replace substituents in the cyclization precursor with 2-fluorophenyl and 7-methoxybenzofuran groups, ensuring stoichiometric control to avoid side reactions .

Q. How should researchers approach crystallographic characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX software (e.g., SHELXL for refinement) to resolve complex stereochemistry and hydrogen-bonding networks. Key considerations:

  • Data collection : High-resolution synchrotron data is preferred for accurate electron density mapping .
  • Refinement : Apply twin refinement if twinning is observed, a common issue with chiral centers in dihydro-pyrrolones .

Q. What spectroscopic methods are most reliable for confirming the hydroxyl and carbonyl groups in this compound?

  • FTIR : Look for O–H stretching (3200–3500 cm⁻¹) and C=O absorption (1650–1750 cm⁻¹).
  • ¹H NMR : Hydroxy protons appear as broad singlets (~δ 10–12 ppm), while carbonyls influence adjacent proton splitting patterns .
  • 13C NMR : Carbonyl carbons resonate at δ 170–200 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Apply Design of Experiments (DoE) principles:

  • Variables : Test temperature (reflux vs. RT), solvent polarity (DCE vs. MeOH), and catalyst loadings (e.g., Na(OAc)₃BH for reductive amination) .
  • Response surface modeling : Use statistical tools to identify interactions between variables and maximize yield .
  • Scale-up : Transition from batch to flow chemistry for reproducible, high-throughput synthesis .

Q. What computational methods are suitable for predicting the biological activity or electronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • AIM theory : Analyze hydrogen-bonding interactions and electron density topology at critical points .
  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with fluorophenyl-binding pockets) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Dynamic effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR .
  • Crystallographic validation : Compare NMR-derived structures with SC-XRD results to confirm conformations .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

Q. What strategies mitigate challenges in purifying this compound due to polar functional groups?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to exploit differential solubility of hydroxylated vs. non-polar byproducts .
  • Ion-exchange resins : Capture protonated dimethylamino groups on acidic resins, followed by elution with NH₄OH .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?

  • Basis set limitations : Upgrade to a higher basis set (e.g., 6-311++G(d,p)) for better electron correlation .
  • Environmental effects : DFT gas-phase calculations may neglect crystal packing forces; apply periodic boundary conditions in simulations .

Safety and Handling

Q. What precautions are necessary when handling dimethylamino and fluorophenyl moieties?

  • Toxicity : Use fume hoods and PPE to avoid inhalation/contact with fluorophenyl intermediates (known carcinogenicity) .
  • Reactivity : Quench excess reducing agents (e.g., NaBH₄) with aqueous HCl before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

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